molecular formula C9H9N3O B3251326 1-(3-aminophenyl)-2,3-dihydro-1H-imidazol-2-one CAS No. 208927-08-6

1-(3-aminophenyl)-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B3251326
CAS No.: 208927-08-6
M. Wt: 175.19 g/mol
InChI Key: VSHJILYDEPFCDN-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-2,3-dihydro-1H-imidazol-2-one (CAS 208927-08-6) is a high-purity chemical compound supplied as a powder for research applications. This organic molecule features a 2,3-dihydro-1H-imidazol-2-one (imidazolin-2-one) core structure substituted at the 1-position with a 3-aminophenyl group, giving it a molecular formula of C9H9N3O and a molecular weight of 175.19 g/mol . The compound's structure combines an aromatic amine with a heterocyclic imidazole ring, making it a valuable scaffold in medicinal chemistry and drug discovery. The imidazole ring is a privileged structure in pharmaceuticals, found in a wide range of bioactive molecules due to its ability to participate in hydrogen bonding and coordinate with metal ions . Derivatives of imidazole and its related structures, such as imidazolidine-2-thione and imidazole-2-thione, have demonstrated remarkable biological activities, including antimicrobial, antifungal, antithyroid, antioxidant, and anti-HIV properties . This makes this compound a versatile precursor for synthesizing novel compounds with potential therapeutic value. Researchers utilize this compound as a key building block in combinatorial synthesis and the development of new chemical entities. Its two functional handles (the aromatic amine and the heterocyclic ring) allow for further chemical modifications, enabling the creation of diverse compound libraries for biological screening. The product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information, which recommends storage at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-aminophenyl)-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,10H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHJILYDEPFCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CNC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208927-08-6
Record name 1-(3-aminophenyl)-2,3-dihydro-1H-imidazol-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-aminophenyl)-2,3-dihydro-1H-imidazol-2-one typically involves the reaction of 3-aminophenyl derivatives with imidazolone precursors under specific conditions. One common method involves the condensation of 3-aminophenylhydrazine with a suitable carbonyl compound, followed by cyclization to form the imidazolone ring. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3-aminophenyl)-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone derivatives with different functional groups, while substitution reactions can introduce various substituents on the aminophenyl group .

Scientific Research Applications

1-(3-aminophenyl)-2,3-dihydro-1H-imidazol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-aminophenyl)-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Imidazolone Derivatives

Compound Name Substituents/Modifications Molecular Formula CAS Number Key Applications/Notes References
1-(3-Aminophenyl)-2,3-dihydro-1H-imidazol-2-one 3-Aminophenyl on imidazolone C₁₀H₁₁N₃O 1519859-51-8 Building block for drug synthesis
1-(4-Aminophenyl)-2,3-dihydro-1H-imidazol-2-one 4-Aminophenyl isomer C₉H₉N₃O 1016728-19-0 Pharmaceutical intermediate
1-(3-Chloro-4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one Chloro and methyl substituents C₁₀H₁₀ClN₃O Not provided Unspecified research applications
1-(3-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one Additional methyl group on imidazolone C₁₀H₁₃N₅ Not provided Discontinued commercial product

Key Observations :

  • Substituent Effects : The introduction of a methyl group on the imidazolone ring (e.g., 5-methyl derivative) increases molecular weight and may enhance lipophilicity, influencing pharmacokinetic profiles . Chloro-methylphenyl variants (e.g., ) introduce steric and electronic effects that could alter synthetic pathways or biological activity .

Comparison :

  • In contrast, imidazolone-triazole hybrids () employ a one-pot method with ceric ammonium nitrate (CAN) as a catalyst, highlighting the role of redox-active catalysts in heterocycle formation .

Key Findings :

  • Fluorophenyl-substituted analogs () are explored for central nervous system (CNS) applications, indicating that aromatic substituents can fine-tune blood-brain barrier penetration .

Physicochemical and Crystallographic Data

  • Molecular Weight and Polarity: The target compound (189.22 g/mol) is lighter than its 5-methyl derivative (203.12 g/mol, ) but heavier than the 4-aminophenyl isomer (175.19 g/mol, ) .
  • Crystallography : Alkyl-substituted benzimidazolones () demonstrate that chain length modifications (e.g., dodecyl vs. octyl) influence crystal packing and unit cell symmetry, though similar studies are lacking for the target compound .

Biological Activity

1-(3-aminophenyl)-2,3-dihydro-1H-imidazol-2-one is a compound of significant interest due to its potential biological activities. This compound belongs to the imidazole family, which is known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound based on available literature and experimental studies.

Structural Characteristics

The molecular formula of this compound is C9H9N3OC_9H_9N_3O. Its structural representation includes an imidazole ring fused with a phenyl group substituted with an amino group. The SMILES notation for the compound is C1=CC(=CC(=C1)N2C=CNC2=O)N, indicating the presence of nitrogen atoms that may contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been shown to possess antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.00390.0039 to 0.0250.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Imidazole derivatives are also recognized for their anticancer effects. A related study demonstrated that certain imidazole compounds displayed significant cytotoxicity against various cancer cell lines, including osteosarcoma (U2OS) and cervical carcinoma (HeLa), with IC50 values as low as 0.058μM0.058\mu M . This suggests that this compound may have similar anticancer properties.

Research Findings and Case Studies

Several studies have investigated the biological activity of imidazole derivatives, providing insights into their mechanisms of action:

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Compound NameMIC (mg/mL)Target Organisms
Compound A0.0039S. aureus, E. coli
Compound B0.025Pseudomonas aeruginosa
This compoundTBDTBD

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that imidazole derivatives could inhibit cell proliferation effectively. The binding affinity to target proteins was assessed using isothermal titration calorimetry, showing significant interactions with heat shock proteins involved in cancer cell survival.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(3-aminophenyl)-2,3-dihydro-1H-imidazol-2-one, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions using substituted aniline precursors. For example, imidazolone derivatives are often synthesized via condensation of 3-aminophenyl derivatives with carbonyl-containing reagents under acidic or basic conditions. Optimization strategies include:

  • Temperature control : Maintaining reaction temperatures between 60–80°C to prevent side reactions .
  • Catalyst selection : Using catalysts like tetra-n-butylammonium bromide for alkylation steps (as seen in analogous benzimidazolone syntheses) .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the pure compound .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify the imidazolone ring protons (δ 3.5–4.5 ppm for dihydro protons) and aromatic amine signals .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 190.0978 for C9_9H10_{10}N3_3O) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond lengths and angles (e.g., mean C–C bond length ~1.40 Å in imidazolone analogs) .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The amino group at the 3-position enhances electron density, facilitating oxidative addition with palladium catalysts. Key steps include:

  • Ligand design : Use of bidentate ligands (e.g., Xantphos) to stabilize Pd intermediates during coupling with aryl halides .
  • Kinetic studies : Monitoring reaction progress via HPLC to identify rate-limiting steps (e.g., reductive elimination vs. transmetalation) .
  • Isotopic labeling : 15N^{15}N-labeled analogs to track nitrogen participation in catalytic cycles .

Q. How do substituents on the phenyl ring influence the biological activity of imidazolone derivatives, and how can this be systematically studied?

  • Methodological Answer :

  • Comparative SAR analysis : Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or electron-donating (e.g., -OCH3_3) groups and test antimicrobial efficacy against Gram-positive/-negative bacteria .
  • Computational modeling : Density Functional Theory (DFT) to calculate Hammett constants (σ) and correlate with bioactivity trends .
  • Crystallographic studies : Compare hydrogen-bonding patterns of derivatives (e.g., 4,5-diphenyl vs. 1,3-dihydro variants) to assess stability-activity relationships .

Q. How should researchers address contradictions in reported biological activity data for imidazolone derivatives?

  • Methodological Answer :

  • Standardized assays : Replicate experiments under consistent conditions (e.g., MIC values using CLSI guidelines for antimicrobial testing) .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify outliers or dose-dependent trends .
  • Structural validation : Confirm compound purity via LC-MS before attributing activity discrepancies to structural variations .

Q. What advanced computational tools are available for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Reaction path search software : Tools like GRRM17 or AFIR to explore potential reaction pathways and transition states .
  • Machine learning models : Train models on existing imidazolone reaction datasets (e.g., USPTO patents) to predict regioselectivity in alkylation or acylation .
  • Molecular dynamics simulations : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics using packages like GROMACS .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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1-(3-aminophenyl)-2,3-dihydro-1H-imidazol-2-one

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